molecular formula C4H4FN3O B144154 5-Fluorocytosine CAS No. 130256-61-0

5-Fluorocytosine

Cat. No.: B144154
CAS No.: 130256-61-0
M. Wt: 129.09 g/mol
InChI Key: XRECTZIEBJDKEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flucytosine, also known as 5-fluorocytosine (5-FC), is a synthetic antimycotic compound . The primary targets of Flucytosine are susceptible strains of Candida and Cryptococcus .

Mode of Action

Flucytosine enters the fungal cell via cytosine permease . Once inside the fungal cell, it is converted into 5-fluorouracil (5-FU) . This conversion is facilitated by the enzyme cytosine deaminase .

Biochemical Pathways

The 5-fluorouracil is further metabolized to intermediate metabolites that inhibit fungal RNA and DNA synthesis . This interference with both deoxyribonucleic acid (DNA) and protein synthesis is the key biochemical pathway affected by Flucytosine .

Pharmacokinetics

Flucytosine is well absorbed after oral administration, penetrates into body tissues well, and is excreted mainly by the kidneys . In renal failure, major dose adjustments have to be made . The most important drug interaction of Flucytosine occurs with concomitant administration of Flucytosine and nephrotoxic drugs, especially amphotericin B .

Result of Action

The result of Flucytosine’s action is the unbalanced growth and death of the fungal organism . The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA .

Action Environment

The efficacy and stability of Flucytosine can be influenced by environmental factors such as the presence of other drugs. For instance, the concomitant administration of Flucytosine and nephrotoxic drugs, especially amphotericin B, can decrease the elimination of Flucytosine and thus prolong its half-life .

Biochemical Analysis

Biochemical Properties

Flucytosine acts as an antifungal agent with in vitro and in vivo activity against Candida and Cryptococcus . It enters the fungal cell via cytosine permease . Once inside, flucytosine is metabolized to 5-fluorouracil within fungal organisms . The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits the synthesis of both DNA and RNA .

Cellular Effects

Flucytosine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of DNA and RNA, leading to unbalanced growth and death of the fungal organism . This effect is particularly pronounced in Candida and Cryptococcus species .

Molecular Mechanism

The molecular mechanism of flucytosine involves its conversion to 5-fluorouracil within fungal organisms . This conversion is facilitated by the enzyme cytosine deaminase . The 5-fluorouracil is then incorporated into fungal RNA, inhibiting the synthesis of both DNA and RNA . This results in unbalanced growth and death of the fungal organism .

Temporal Effects in Laboratory Settings

Flucytosine’s effects can change over time in laboratory settings. For instance, it has been observed that the cell wall of fungi exhibits higher resistance to lyticase upon exponential growth resumption in the presence of flucytosine . This suggests that cell wall remodeling occurs in response to flucytosine .

Dosage Effects in Animal Models

In animal models, the effects of flucytosine can vary with different dosages . For instance, toxic effects such as bone marrow suppression, loss of appetite, diarrhea, vomiting, and psychosis may be seen when serum levels are high .

Metabolic Pathways

Flucytosine is involved in several metabolic pathways. After being taken up by susceptible fungal cells, it is converted into 5-fluorouracil, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .

Transport and Distribution

Flucytosine is transported into fungal cells via cytosine permease . It is well absorbed after oral administration, penetrates into body tissues well, and is excreted mainly by the kidneys .

Subcellular Localization

The subcellular localization of flucytosine is primarily within the fungal cells where it is taken up . Once inside the cell, it is converted into 5-fluorouracil, which is then incorporated into fungal RNA .

Chemical Reactions Analysis

5-Fluorocytosine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include cytosine permease for transport into fungal cells and cytosine deaminase for conversion to 5-fluorouracil . The major products formed from these reactions are metabolites that inhibit fungal RNA and DNA synthesis .

Scientific Research Applications

5-Fluorocytosine has a wide range of scientific research applications:

Properties

IUPAC Name

6-amino-5-fluoro-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
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InChI Key

XRECTZIEBJDKEO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
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Molecular Formula

C4H4FN3O
Record name flucytosine
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DSSTOX Substance ID

DTXSID3023059
Record name Flucytosine
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Molecular Weight

129.09 g/mol
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Physical Description

Solid
Record name Flucytosine
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Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L
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Mechanism of Action

Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity.
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Color/Form

White crystalline solid

CAS No.

2022-85-7
Record name Flucytosine
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Melting Point

295-297 °C (dec), 296 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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